4-Coumarinylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

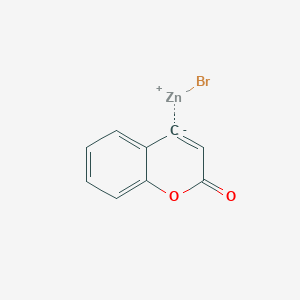

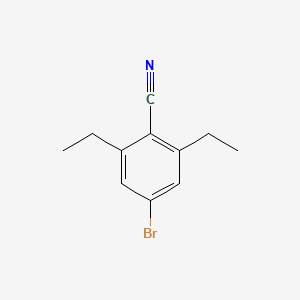

4-Coumarinylzinc bromide, 0.5M in tetrahydrofuran, is an organometallic compound. It has a CAS Number of 1330062-40-2 and a molecular weight of 290.43 . The compound is typically in liquid form .

Synthesis Analysis

The compound is made by adding zinc to bromocoumarin in the presence of tetrahydrofuran. More detailed synthesis procedures might be available in specific technical documents or peer-reviewed papers .Molecular Structure Analysis

The linear formula of this compound is C9H5BrO2Zn . The IUPAC name is bromo(2-oxo-2H-chromen-4-yl)zinc . For a more detailed molecular structure analysis, one might need to refer to specific peer-reviewed papers or technical documents .Chemical Reactions Analysis

This compound is used in several chemical syntheses, particularly as a ketone source in the Reformatsky reaction. Detailed chemical reaction mechanisms and analyses would be available in specific technical documents or peer-reviewed papers .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties might be available in specific technical documents or peer-reviewed papers .Applications De Recherche Scientifique

Synthesis of Coumarin Derivatives

4-Coumarinylzinc bromide has been utilized in the synthesis of 4-substituted coumarin derivatives, demonstrating its value as a novel organozinc reagent. This compound is prepared through the direct oxidative addition of active zinc to 4-bromocoumarin. Subsequently, it undergoes palladium-catalyzed cross-coupling reactions with various aryl halides and acid chlorides, resulting in the corresponding coupling products. These reactions are notable for their good yields and the mild conditions under which they proceed (Rieke & Kim, 2011).

Exploration of Biological Activities

Coumarin derivatives, including those synthesized using this compound, have been investigated for their diverse biological activities. Research has explored the potential of coumarin-based compounds in various domains such as α-amylase inhibitory activity, antioxidant properties, and their role in managing diabetes mellitus. This highlights the broad spectrum of biological potential associated with coumarin and its derivatives (Salar et al., 2019).

Anticancer Applications

Studies have also delved into the antiproliferative effects of coumarin scaffolds, particularly in the context of metastatic breast cancer. Compounds combining the coumarin core with five-membered heterocycles have shown significant potential in inhibiting the growth of metastatic breast cancer cell lines. This research underscores the promising role of coumarin derivatives, potentially synthesized using this compound, as novel anticancer agents (Ballazhi et al., 2015).

Mécanisme D'action

Target of Action

4-Coumarinylzinc bromide, also known as this compound 0.5M in tetrahydrofuran or MFCD19687270, is an organozinc compound Coumarin derivatives have been identified as having a wide range of biological activities, including antineurodegenerative, anticoagulant, antioxidant, antimicrobial, anticancer, antiviral, antidiabetic, antidepressant, and anti-inflammatory properties .

Mode of Action

It’s known that organozinc compounds like this compound can efficiently synthesize 4-substituted coumarin derivatives under mild conditions . This suggests that the compound may interact with its targets by donating its organozinc moiety to facilitate various chemical reactions.

Biochemical Pathways

For instance, some coumarin derivatives have been found to inhibit myosin light chain kinase , which plays a crucial role in muscle contraction and other cellular processes.

Result of Action

Given its ability to efficiently synthesize 4-substituted coumarin derivatives , it’s likely that the compound plays a significant role in facilitating various chemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under mild conditions . .

Safety and Hazards

Propriétés

IUPAC Name |

bromozinc(1+);4H-chromen-4-id-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5O2.BrH.Zn/c10-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-4,6H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKGXJJDUMOXJJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC(=O)O2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6416161.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)

![12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)